Methyl 2,6-dichloro-3-methoxybenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,6-dichloro-3-methoxybenzoate can be synthesized through the esterification of 2,6-dichloro-3-hydroxybenzoic acid with methanol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants under acidic conditions to facilitate the formation of the ester bond.
Industrial Production Methods: Industrial production of this compound often involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, the presence of the methoxy group suggests potential for oxidative demethylation under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide may be employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include amides, thioethers, or other substituted benzoates.
Oxidation Products: Potential products include demethylated benzoic acids or quinones.
Scientific Research Applications
Methyl 2,6-dichloro-3-methoxybenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action for methyl 2,6-dichloro-3-methoxybenzoate largely depends on its derivatives and their specific applications. Generally, the compound can interact with biological targets through its functional groups, influencing molecular pathways such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Methyl 3,6-dichloro-2-methoxybenzoate: Similar in structure but with different positions of chlorine and methoxy groups.
Methyl 2,4-dichloro-5-fluorobenzoate: Contains a fluorine atom, offering different reactivity and applications.
Uniqueness: The presence of both electron-withdrawing chlorine atoms and an electron-donating methoxy group provides a balance that can be exploited in various chemical reactions .
Biological Activity
Methyl 2,6-dichloro-3-methoxybenzoate is an organic compound that has garnered attention for its diverse biological activities. This compound, characterized by a benzene ring with two chlorine atoms and a methoxy group, plays significant roles in agrochemicals and pharmaceuticals. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
This compound has the following structural features:
- Chlorine Substituents : Located at the 2 and 6 positions of the benzene ring.
- Methoxy Group : Positioned at the 3 position, enhancing its solubility and potential biological interactions.
The molecular formula is C9H8Cl2O3 with a molecular weight of approximately 221.04 g/mol. Its unique structure contributes to its reactivity and biological activity.
1. Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibition properties. The presence of the methoxy group enhances binding affinity to specific biological targets, making it a candidate for use in biochemical pathways as an inhibitor.
2. Antifeedant Activity
The compound has shown notable antifeedant activity against herbivorous insects. This property makes it a potential candidate for sustainable pest management in agricultural practices. The structural features contribute to its effectiveness in disrupting feeding behavior.
3. Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. These studies typically measure the half-maximal inhibitory concentration (IC50) values to determine effectiveness:
These results indicate varying levels of cytotoxicity, suggesting that while the compound may have therapeutic potential, further studies are necessary to evaluate its safety profile.
Case Study 1: Agrochemical Applications
In a study focusing on agrochemical applications, this compound was tested for its efficacy as a pesticide. Results showed significant reductions in pest populations when applied at specific concentrations, highlighting its potential as an effective pest control agent.
Case Study 2: Pharmaceutical Research
A pharmaceutical study explored the compound's role as an intermediate in synthesizing other biologically active molecules. The findings suggested that derivatives of this compound could possess enhanced biological activities compared to the parent compound .
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors within biological systems. The chlorine and methoxy groups play crucial roles in modulating these interactions, influencing both enzyme inhibition and cellular responses.
Properties
Molecular Formula |
C9H8Cl2O3 |
---|---|
Molecular Weight |
235.06 g/mol |
IUPAC Name |
methyl 2,6-dichloro-3-methoxybenzoate |
InChI |
InChI=1S/C9H8Cl2O3/c1-13-6-4-3-5(10)7(8(6)11)9(12)14-2/h3-4H,1-2H3 |
InChI Key |
JNVDRHPOEZWRHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)C(=O)OC)Cl |
Origin of Product |
United States |
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